molecular formula C22H26N2O3S B2932046 N,N-diethyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878057-74-0

N,N-diethyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2932046
CAS RN: 878057-74-0
M. Wt: 398.52
InChI Key: IHOGSGPBHGJPNU-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a chemical compound with the molecular formula C17H29N2O3S . It has an average mass of 341.488 Da and a monoisotopic mass of 341.189331 Da .


Synthesis Analysis

The synthesis of similar compounds, such as N,N-diethyl-3-methylbenzamide, has been achieved through the development of new techniques for the preparation of organic compounds . Catalytic processes have been key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide” is defined by its molecular formula, C17H29N2O3S . Further analysis would require more specific information or computational chemistry methods which are beyond my current capabilities.


Chemical Reactions Analysis

Amides, such as “N,N-diethyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide”, can be synthesized by coupling aldehydes or alcohols with amines or formamides . In a less-studied approach, carboxylic acids can be coupled with formamides . For the latter, several copper catalysts have been reported in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF), both homogeneous and heterogeneous .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . Amides of five or fewer carbon atoms are soluble in water .

properties

IUPAC Name

N,N-diethyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-8-6-7-9-20(19)24)28(26,27)16-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGSGPBHGJPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

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